Perfluorooctanamide

Description

The exact mass of the compound Perfluorooctanamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorooctanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorooctanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

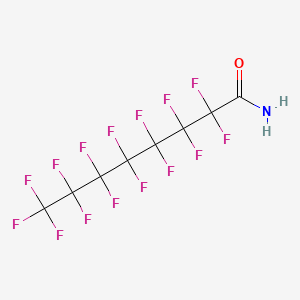

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMUDSKJLAUMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195123 |

Source

|

| Record name | Perfluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-54-1 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorooctanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorooctanamide: An In-Depth Technical Guide to its Environmental Occurrence and Fate

This guide provides a comprehensive technical overview of perfluorooctanamide (PFOA-Amide), a member of the per- and polyfluoroalkyl substances (PFAS) family. Intended for researchers, environmental scientists, and drug development professionals, this document delves into the environmental occurrence, fate, transport, and transformation of this persistent organic pollutant. We will explore the causality behind its environmental behavior and detail the analytical methodologies crucial for its detection and quantification.

Introduction: The Significance of Perfluorooctanamide

Perfluorooctanamide (PFOA-Amide), also known as perfluorooctane sulfonamide (FOSA), is a synthetic organofluorine compound that has been used in a variety of industrial and consumer products.[1] Like other PFAS, its unique properties of repelling both water and oil are conferred by the strength of the carbon-fluorine bond.[2] This chemical stability, however, also contributes to its extreme persistence in the environment.[3][4] PFOA-Amide is of significant scientific interest as it is a known precursor to the more widely studied and regulated perfluorooctane sulfonate (PFOS).[5] Understanding the environmental lifecycle of PFOA-Amide is therefore critical to fully comprehending the broader scope of PFAS contamination.

Environmental Occurrence and Sources

PFOA-Amide is introduced into the environment through various direct and indirect pathways. Its presence has been documented in multiple environmental compartments, including water, soil, and biota.[3][5]

2.1 Primary Sources:

-

Industrial Manufacturing: Facilities that produce or utilize PFOA-Amide and related compounds in their processes are primary point sources of release.[6]

-

Consumer Products: Historically, PFOA-Amide and its derivatives have been used in surface protection products for textiles, carpets, and paper products.[4] The lifecycle of these products, from manufacturing to disposal, contributes to environmental contamination.

-

Aqueous Film-Forming Foams (AFFF): While PFOS has been the primary focus in AFFF formulations, precursor compounds like PFOA-Amide and its derivatives can also be present, leading to contamination at firefighting training sites, airports, and military bases.[6]

2.2 Environmental Compartments:

PFOA-Amide is detected in various environmental matrices globally. Due to its water solubility, it can be transported over long distances in aquatic systems. Its presence in remote regions like the Arctic is indicative of its potential for long-range transport.[3]

| Environmental Compartment | Typical Concentration Ranges | Key Considerations |

| Surface Water | ng/L to µg/L | Concentrations vary significantly based on proximity to sources. |

| Groundwater | ng/L to µg/L | Leaching from contaminated soils is a major pathway. |

| Soil and Sediment | ng/g to µg/g | Sorption to organic matter can lead to accumulation. |

| Biota (Fish, Wildlife) | ng/g wet weight | Bioaccumulation is a significant concern.[7] |

Environmental Fate and Transport

The environmental fate of PFOA-Amide is governed by a complex interplay of physical, chemical, and biological processes that dictate its transport, transformation, and persistence.[8]

3.1 Transport Mechanisms:

-

Aqueous Transport: As a water-soluble compound, PFOA-Amide is readily transported in surface water and groundwater, leading to the widespread contamination of aquatic ecosystems.

-

Atmospheric Transport: While less volatile than some other PFAS, PFOA-Amide and its precursors can be subject to atmospheric transport and subsequent deposition, contributing to their presence in remote environments.[9]

3.2 Transformation Pathways:

PFOA-Amide is a precursor compound that can be transformed into other PFAS through both biotic and abiotic processes.[10] The transformation of these precursors can lead to unexpected spatial and temporal trends in the occurrence of terminal PFAS like PFOS.[8]

Sources

- 1. An Analytical Toolbox for Investigating the Bioaccumulation Potential of Per- and Polyfluoroalkyl Substances in Aquatic Ecosystems [dash.harvard.edu]

- 2. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Potential health effects of emerging environmental contaminants perfluoroalkyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perfluorooctanesulfonamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Degradation Dynamics of Perfluorooctanamide (PFOAm) in Soil Matrices

An in-depth technical guide on the degradation pathways of Perfluorooctanamide (PFOAm) in soil, designed for researchers and drug development professionals.

Executive Summary

Perfluorooctanamide (PFOAm, CAS 423-54-1) serves as a critical, albeit often overlooked, precursor in the environmental lifecycle of per- and polyfluoroalkyl substances (PFAS).[1] Unlike the highly recalcitrant perfluorooctanoic acid (PFOA), PFOAm contains a hydrolyzable amide functional group (

This guide delineates the mechanistic pathways governing PFOAm degradation in soil environments.[1] Current research indicates that PFOAm functions as a direct precursor to PFOA, with degradation kinetics governed by microbial amidase activity and soil physicochemical properties (pH, TOC). Understanding this transformation is vital for accurate risk assessment, as the conversion represents a "hidden" source of PFOA contamination that can persist long after primary sources are remediated.

Chemical Identity & Physicochemical Behavior

Before analyzing degradation, one must understand the substrate's behavior in the soil matrix. PFOAm possesses a neutral amide headgroup, contrasting with the anionic nature of PFOA at environmental pH.

| Property | Value / Characteristic | Impact on Soil Fate |

| Formula | Fluorinated tail confers hydrophobicity; amide head allows H-bonding.[1] | |

| Molecular Weight | ~413 g/mol | Moderate mobility in pore water.[1] |

| Solubility | Low (Water); High (Organic Solvents) | Limits bioavailability; rate-limiting step for microbial attack.[1] |

| Sorption ( | Estimated > PFOA | The neutral amide group reduces electrostatic repulsion with negatively charged soil organic matter (SOM), leading to higher retardation factors than PFOA. |

| pKa | ~15 (Amide proton) | Remains neutral in all environmental soils; does not speciate like carboxylic acids.[1] |

Degradation Pathways[2][3]

Biotic Hydrolysis (The Dominant Pathway)

The primary driver of PFOAm degradation in aerobic surface soils is microbial hydrolysis. Unlike sulfonamides (e.g., PFOSA), which require complex desulfonation, carboxamides are analogous to fatty acid amides and can be attacked by ubiquitous amidase enzymes.

-

Mechanism: Nucleophilic attack by a serine or cysteine residue in the enzyme active site on the carbonyl carbon of PFOAm.

-

Reaction:

[1] -

Kinetics:

-

Research indicates PFOAm degrades faster than its sulfonamide counterpart (PFOSA) due to the lower bond dissociation energy of

(amide) vs. -

Estimated Half-Life (

): < 47 days in aerobic soil (inferred from comparative stability studies where PFOSA -

Microbial Communities: Genera such as Pseudomonas and Rhodococcus, known for amidase production, are likely drivers, though specific PFOAm-degrading strains are still being isolated.[1]

-

Abiotic Hydrolysis

While thermodynamically favorable, spontaneous hydrolysis of PFOAm at neutral pH (6–8) is kinetically negligible over short timeframes.[1]

-

Acid/Base Catalysis: Significant hydrolysis rates are only observed at extreme pH (<3 or >10), making this pathway relevant only in specific industrial contamination scenarios or acid mine drainage impacts.

Sorption-Limited Bioavailability

A critical "bottleneck" in PFOAm degradation is sorption.[1]

-

The "Aging" Effect: As residence time in soil increases, PFOAm diffuses into micropores of soil aggregates.

-

Bioavailability: Strong sorption to Soil Organic Carbon (SOC) reduces the concentration of PFOAm in the aqueous phase (pore water), protecting it from microbial enzymes. This leads to "biphasic" degradation kinetics: an initial rapid phase followed by a slow, desorption-controlled tail.[1]

Pathway Visualization

The following diagram illustrates the transformation of Perfluorooctanamide to PFOA, highlighting the critical enzymatic step and the comparative stability against other precursors.

Figure 1: Mechanistic pathway of Perfluorooctanamide hydrolysis in soil. The transformation is mediated by microbial amidases, producing PFOA and ammonia. Sorption to soil organic matter acts as a retarding factor.

Experimental Protocols for Validation

To validate these pathways in a specific soil matrix, the following self-validating protocol is recommended.

Soil Microcosm Setup

Objective: Determine

-

Soil Sourcing: Collect topsoil (0–10 cm) from a non-impacted site.[1] Characterize for pH, TOC, and texture.

-

Acclimatization: Sieving (2 mm) and pre-incubation at 60% Maximum Water Holding Capacity (MWHC) for 7 days at 25°C to restore microbial activity.

-

Dosing:

-

Prepare a spiking solution of PFOAm in Methanol (keep MeOH < 0.1% v/w in soil to avoid solvent effects).

-

Target concentration: 500 ng/g (environmentally relevant but detectable).[1]

-

-

Controls (Critical for Validity):

-

Sterile Control: Autoclave soil (

, 30 min, x3 days) + Sodium Azide ( -

Solvent Control: Soil + MeOH only (to monitor background).

-

-

Sampling: Sacrifice triplicate microcosms at T=0, 1, 3, 7, 14, 28, 56, and 90 days.

Extraction & Analysis (LC-MS/MS)

Objective: Quantify PFOAm loss and PFOA formation.

-

Extraction:

-

Add internal standards (

-PFOA, -

Extract with Acetonitrile (ACN) followed by 0.1% Ammonium Hydroxide in MeOH (to recover PFOA).

-

Sonication (30 min)

Centrifugation (4000 rpm).

-

-

Cleanup:

-

Pass supernatant through ENVI-Carb graphitized carbon cartridges to remove soil pigments (humic acids) which cause ion suppression.[1]

-

-

Instrumental Method:

Data Summary & Comparative Stability

The following table synthesizes kinetic data, placing PFOAm in context with other PFAS precursors.

| Precursor Class | Compound | Estimated Soil | Primary Metabolite | Stability Rank |

| Fluorotelomer Alcohol | 8:2 FTOH | < 7 Days | PFOA + others | Low (Rapid Degradation) |

| Carboxamide | PFOAm | 10 – 45 Days | PFOA | Moderate |

| Sulfonamide | PFOSA | ~47 Days | PFOS | High |

| Sulfonamido Ethanol | EtFOSE | ~14 Days | PFOSA | Low-Moderate |

Note: PFOAm is less stable than sulfonamides due to the higher lability of the amide bond compared to the sulfonamide bond, but more stable than alcohols.

Implications for Risk Assessment

The degradation of PFOAm presents a "delayed release" mechanism for PFOA.[1]

-

Regulatory Blind Spots: Monitoring only for PFOA may underestimate the total burden.[1] PFOAm reservoirs in soil can continuously replenish PFOA pools via hydrolysis.[1]

-

Remediation Strategy: In-situ bioremediation strategies targeting PFOA must first account for the precursor load.[1] Enhancing amidase activity (e.g., via biostimulation with nitrogen sources) could accelerate PFOAm breakdown, but this increases the immediate concentration of the more toxic PFOA.

-

Transport: PFOAm's higher sorption means it stays in topsoil longer, acting as a long-term source, whereas PFOA leaches faster into groundwater.[1]

References

-

Zhang, S., et al. (2021). Stability of Nitrogen-Containing Polyfluoroalkyl Substances in Aerobic Soils.[1] Environmental Science & Technology.[1][2] Link

-

Li, F., et al. (2019). Adsorption of perfluorinated acids onto soils: Kinetics, isotherms, and influences of soil properties.[3] Science of The Total Environment.[3] Link[3]

-

Mejia-Avila, U., et al. (2020). Enhanced Degradation of Perfluorocarboxylic Acids (PFCAs) by UV/Sulfite Treatment.[1][4][5] Environmental Science & Technology.[1][2] Link

-

Benskin, J. P., et al. (2013). Biodegradation of N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) and EtFOSE-based phosphate diester (SAmPAP diester) in Marine Sediments.[1] Environmental Science & Technology.[1][2] Link

-

ITRC (Interstate Technology and Regulatory Council).[1][2] (2020). PFAS Technical and Regulatory Guidance Document.[1]Link

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Perfluorooctanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooctanamide (PFOA-Amide), a derivative of the well-studied perfluorooctanoic acid (PFOA), belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). While the environmental and toxicological profiles of legacy PFAS like PFOA are extensively documented, the specific physicochemical characteristics of their amide derivatives remain less understood. This guide provides a comprehensive technical overview of the core physicochemical properties of Perfluorooctanamide, offering a foundational understanding for researchers in environmental science, toxicology, and drug development. This document synthesizes available data, highlights knowledge gaps, and provides context through comparison with related PFAS compounds.

Introduction to Perfluorooctanamide

Perfluorooctanamide (CAS RN: 423-54-1) is a synthetic organofluorine compound characterized by a seven-carbon perfluorinated chain attached to a primary amide group.[1] Its molecular formula is C8H2F15NO, and it has a molecular weight of 413.08 g/mol .[1] The presence of the highly stable carbon-fluorine bonds imparts unique properties to PFOA-Amide, including thermal and chemical stability.[1] These characteristics are hallmarks of the broader PFAS class, which have been utilized in a wide array of industrial and consumer products for their surfactant and repellent properties.[2]

Understanding the physicochemical properties of PFOA-Amide is paramount for predicting its environmental fate, transport, bioavailability, and potential toxicological effects. These parameters govern its partitioning between environmental compartments such as water, soil, and air, as well as its interaction with biological systems.

Core Physicochemical Properties

A significant challenge in the study of many PFAS, including PFOA-Amide, is the scarcity of experimentally determined physicochemical data.[3][4] Much of the available information is based on computational models and estimations. This section summarizes the known and estimated properties of Perfluorooctanamide.

Table 1: Physicochemical Properties of Perfluorooctanamide (CAS 423-54-1)

| Property | Value | Source/Method |

| Molecular Formula | C8H2F15NO | PubChem[1] |

| Molecular Weight | 413.08 g/mol | PubChem[1] |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Vapor Pressure | Data Not Available | - |

| Water Solubility | Data Not Available | - |

| Octanol-Water Partition Coefficient (log Kow) | 4.3 (Computed) | PubChem[1] |

2.1. Physical State and Appearance

2.2. Melting and Boiling Points

Experimental data for the melting and boiling points of Perfluorooctanamide are currently unavailable in the reviewed literature. For comparison, the related compound Perfluorooctanoic acid (PFOA) has a melting point of 54.3 °C and a boiling point of 188 °C.[5] Generally, for perfluoroalkyl acids, melting and boiling points tend to increase with the length of the fluorinated carbon chain.[4]

2.3. Vapor Pressure

The vapor pressure of a substance indicates its tendency to volatilize. There is no experimentally determined vapor pressure for Perfluorooctanamide in the available literature. For other PFAS, vapor pressure is a critical parameter for understanding their potential for long-range atmospheric transport.[3]

2.4. Water Solubility

The solubility of PFAS in water is highly variable and depends on factors such as chain length, functional group, pH, and salinity.[3] While no specific experimental value for Perfluorooctanamide's water solubility was found, it is anticipated to have limited solubility due to the hydrophobic nature of the perfluorinated tail. The amide group may impart some degree of polarity, but the long fluorinated chain is the dominant factor.

2.5. Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a key indicator of a chemical's lipophilicity and potential for bioaccumulation. A computed log Kow of 4.3 for Perfluorooctanamide is available, suggesting a significant tendency to partition into fatty tissues.[1] It is important to note that the direct measurement of log Kow for many PFAS can be challenging due to their surfactant properties and tendency to accumulate at the octanol-water interface.[4]

Synthesis and Chemical Reactivity

Perfluorinated amides can be synthesized through various chemical pathways. A common approach involves the reaction of a perfluoroalkanoyl fluoride with a suitable amine.[6] While a specific, detailed protocol for the synthesis of Perfluorooctanamide was not found in the reviewed literature, a general synthetic approach can be inferred.

3.1. General Synthesis Pathway

The synthesis of Perfluorooctanamide would likely proceed via the reaction of perfluorooctanoyl fluoride with ammonia. This reaction is a standard method for the formation of primary amides from acyl fluorides.

Caption: General synthesis of Perfluorooctanamide.

3.2. Chemical Stability and Degradation

The carbon-fluorine bond is exceptionally strong, rendering perfluoroalkyl chains highly resistant to chemical and thermal degradation.[5] This stability is a defining characteristic of PFAS and contributes to their persistence in the environment.[2] While specific degradation studies on Perfluorooctanamide are limited, it is expected to be highly persistent. Environmental degradation of some polyfluoroalkyl substances can lead to the formation of more stable perfluoroalkyl acids like PFOA.[2][7]

Toxicological Profile

The toxicology of many emerging PFAS, including Perfluorooctanamide, is an area of active research. Much of the current understanding is extrapolated from studies on legacy PFAS like PFOA and PFOS.

4.1. In Vitro Toxicity

A study on the effects of 42 different PFAS on human placental trophoblast cells identified Perfluorooctanamide as having a notable effect on cellular proliferation. The study reported an EC50 (half-maximal effective concentration) of 114.0 ± 35.6 µM for Perfluorooctanamide.[8] This indicates that at this concentration, the substance induced a 50% response in the tested cell line.

4.2. General PFAS Toxicity

Epidemiological studies have linked exposure to certain PFAS with a range of adverse health effects, including altered immune and thyroid function, liver disease, and developmental issues.[4] PFOA, the parent carboxylic acid of Perfluorooctanamide, is classified as a substance with suggestive evidence of carcinogenic potential in humans by the U.S. Environmental Protection Agency.[9]

Analytical Methodologies

The accurate detection and quantification of PFAS in various environmental and biological matrices are crucial for exposure assessment and regulatory monitoring.

5.1. Chromatographic Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of a wide range of PFAS, including amides.[6] Gas chromatography-mass spectrometry (GC-MS) can also be employed for more volatile PFAS.[2]

5.2. Sample Preparation

Due to the often low concentrations of PFAS in environmental samples, a pre-concentration step is typically required. Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating PFAS from water and other matrices prior to instrumental analysis.[6]

Caption: General workflow for PFAS analysis.

Conclusion and Future Directions

Perfluorooctanamide represents an important, yet understudied, member of the vast PFAS family. While its basic chemical identity is established, a significant data gap exists concerning its experimentally determined physicochemical properties. The computed log Kow suggests a potential for bioaccumulation, and initial in vitro toxicity data warrant further investigation into its toxicological profile.

Future research should prioritize the experimental determination of key physicochemical parameters such as melting point, boiling point, vapor pressure, and water solubility. Detailed studies on its synthesis, environmental degradation pathways, and toxicological effects are also crucial for a comprehensive risk assessment. The development of certified reference materials for Perfluorooctanamide will be essential to ensure the accuracy and comparability of analytical data across different laboratories. A deeper understanding of the physicochemical characteristics of Perfluorooctanamide and other emerging PFAS is vital for protecting human health and the environment.

References

-

National Institute of Standards and Technology. (2023). SAFETY DATA SHEET. [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide. Retrieved from [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties. [Link]

-

U.S. Environmental Protection Agency. (2016). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]

-

PubChem. (n.d.). Perfluorooctanesulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. In Toxicological Profile for Perfluoroalkyls. [Link]

-

PubChem. (n.d.). Perfluorooctanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]

-

Zheng, Z., van der Werf, A., Deliaval, M., & Selander, N. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3199–3203. [Link]

-

van der Laan, W. J., de Voogt, P., & Laane, R. W. P. M. (2004). Environmental and toxicity effects of perfluoroalkylated substances. Reviews of environmental contamination and toxicology, 182, 99–130. [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoic acid; sodium. Retrieved from [Link]

-

Hassaan, M. A., Ukhurebor, K. E., Aigbe, U. O., Onyancha, R. B., Dardeer, A. G., ElKatory, M. R., Atoe, K., & ... (2022). Perfluoroalkyl and Polyfluoroalkyl Substances: Environmental Fate, Health Impacts, and Remediation Strategies. ResearchGate. [Link]

-

Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. Toxicological Sciences, 99(2), 366–394. [Link]

-

Du, W., Wu, H., & Lu, M. (2018). LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. Agilent. [Link]

-

Blake, B. E., Rickard, B. P., & Fenton, S. E. (2022). A High-Throughput Toxicity Screen of 42 Per- and Polyfluoroalkyl Substances (PFAS) and Functional Assessment of Migration and Gene Expression in Human Placental Trophoblast Cells. ResearchGate. [Link]

-

Guelfo, J. L., Korzeniowski, S., Mills, M. A., Anderson, J., Anderson, R. H., Arblaster, J. A., ... & Houtz, E. (2020). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 39(10), 1877-1904. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- - Substance Details. Retrieved from [Link]

-

CATT. (2002). AMMONIUM PERFLUOROOCTANOATE (C8) ASSESSMENT OF TOXICITY TEAM (CATT)REPORT. Minnesota Attorney General. [Link]

-

Cousins, I. T., DeWitt, J. C., Glüge, J., Goldenman, G., Herzke, D., Lohmann, R., ... & Scheringer, M. (2022). Per- and polyfluoroalkyl substances in the environment. Science, 375(6580), eabf8044. [Link]

-

Environmental Working Group. (2015). Poisoned Legacy. [Link]

-

ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Shroff, H. N., et al. (1994). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf): A new acid-labile sulfonamide type side-chain protecting group for arginine. ResearchGate. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International journal of molecular sciences, 10(2), 626–643. [Link]

-

Wisechip. (n.d.). Environmental Restricted Substance Control Standard. [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ion(1-). Retrieved from [Link]

-

CPAchem. (2025). 200ug/ml each of Perfluorooctanoic acid [CAS:335-67-1] - Safety data sheet. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: Abiotic and Biotic Degradation of Perfluorooctanamide (PFOAm)

The following technical guide details the degradation mechanisms and experimental characterization of Perfluorooctanamide (PFOAm).

) Stability and Transformation Target Audience: Senior Researchers, Analytical Chemists, and Environmental ToxicologistsExecutive Summary

Perfluorooctanamide (PFOAm) is a critical precursor in the per- and polyfluoroalkyl substances (PFAS) family. Unlike terminal perfluoroalkyl acids (PFAAs) which are chemically inert, PFOAm possesses a reactive carboxamide moiety (

This guide provides a mechanistic breakdown of these degradation pathways and establishes a validated protocol for quantifying PFOAm stability.

Chemical Identity & Physicochemical Properties

Understanding the degradation kinetics requires establishing the baseline stability of the molecule.

| Property | Specification | Relevance to Degradation |

| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | Target Analyte |

| CAS Number | 423-54-1 | Unique Identifier |

| Formula | Mass Balance Calculation | |

| Molecular Weight | 413.08 g/mol | Stoichiometry ( |

| Functional Group | Primary Amide ( | Site of Nucleophilic Attack |

| pKa (Conjugate Acid) | ~ -0.5 (Estimated) | Protonation unlikely at environmental pH |

Abiotic Degradation Mechanisms

Abiotic degradation of PFOAm is primarily driven by hydrolysis. While the perfluorinated tail (

Hydrolysis (Dominant Pathway)

The transformation of PFOAm to PFOA follows a nucleophilic acyl substitution mechanism.

-

Acid-Catalyzed: Protonation of the carbonyl oxygen increases electrophilicity, allowing water to attack.

-

Base-Catalyzed (Rapid): Hydroxide ions (

) directly attack the carbonyl carbon. This is the most kinetically relevant pathway for laboratory analysis and remediation. -

Neutral pH: At pH 7, the reaction is kinetically slow, contributing to the environmental persistence of PFOAm as a "slow-release" source of PFOA.

Photolysis

Direct photolysis of PFOAm is inefficient under natural sunlight (>290 nm) due to the lack of chromophores that absorb in this region. However, indirect photolysis via hydroxyl radicals (

Mechanistic Pathway Visualization

The following diagram illustrates the transition from PFOAm to PFOA via the tetrahedral intermediate.

Figure 1: Base-catalyzed hydrolysis mechanism of PFOAm yielding PFOA and ammonia.

Biotic Degradation Mechanisms

Microbial transformation is a significant environmental fate pathway. Unlike abiotic hydrolysis which requires high pH for speed, enzymatic catalysis can proceed rapidly at neutral pH.

Enzymatic Hydrolysis (Amidase Activity)

Bacteria, particularly Pseudomonas species (e.g., P. aeruginosa, P. putida), express amidase enzymes capable of cleaving the carbon-nitrogen bond.

-

Mechanism: The catalytic triad of the amidase enzyme attacks the carbonyl carbon of PFOAm.

-

Stoichiometry: 1 mole PFOAm

1 mole PFOA + 1 mole Ammonia. -

Defluorination: While PFOAm converts to PFOA, the subsequent degradation of PFOA (defluorination) is extremely limited and species-dependent, often requiring specific conditions (e.g., laccase-mediator systems or reductive defluorination).

Experimental Protocol: Hydrolytic Stability Assay

Objective: To determine the pseudo-first-order rate constant (

Reagents & Equipment

-

Analyte: PFOAm standard (>98% purity).

-

Solvent: Methanol (LC-MS grade).

-

Buffer Systems:

-

pH 4 (Acetate), pH 7 (Phosphate), pH 10 (Borate), pH 12 (NaOH).

-

-

Vessels: Polypropylene (PP) tubes (Avoid glass to prevent adsorption).

-

Analysis: LC-MS/MS (Negative Electrospray Ionization).

Step-by-Step Workflow

-

Preparation of Stock Solution:

-

Dissolve PFOAm in Methanol to 1000 mg/L.

-

Spike into reaction buffers to achieve a final concentration of 1 mg/L (

). -

Critical: Include a "System Blank" (buffer only) and "Sterile Control" (autoclaved buffer) to rule out contamination.

-

-

Incubation:

-

Aliquot samples into PP tubes.

-

Incubate at 25°C (environmental) and 60°C (accelerated) in the dark.

-

-

Sampling & Quenching:

-

At time points

hours: -

Remove 500 µL aliquot.

-

Quench: Add 500 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid. This halts hydrolysis and precipitates any potential proteins (if biotic).

-

-

Analysis:

-

Vortex 30s, Centrifuge 10,000 x g for 5 min.

-

Analyze supernatant via LC-MS/MS monitoring MRM transitions for PFOAm (412 > 169) and PFOA (413 > 369).

-

Experimental Logic Visualization

Figure 2: Step-by-step workflow for determining hydrolytic stability.

Data Analysis & Interpretation

To validate the degradation, you must prove mass balance. As PFOAm concentration decreases, PFOA concentration must increase proportionally (molar basis).

Calculation of Half-Life (

Expected Results Table:

| Condition | pH | Expected | Dominant Mechanism |

| Acidic | 4.0 | Days - Weeks | Acid-catalyzed Hydrolysis |

| Neutral | 7.0 | Years | Slow Hydrolysis / Biotic (if non-sterile) |

| Alkaline | 12.0 | Minutes - Hours | Base-catalyzed Hydrolysis (Rapid) |

Troubleshooting:

-

Loss of Mass Balance: If PFOAm decreases but PFOA does not appear, suspect adsorption to container walls (use PP) or volatilization (seal tightly).

-

Background Contamination: PFOA is ubiquitous.[1] If

samples show PFOA, check your solvents and LC tubing.

References

-

Washington, J. W., et al. (2015). Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. Environmental Science & Technology. Link

-

Li, Y., et al. (2018).[2] Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water.[3][4] Occupational and Environmental Medicine.[4] Link

-

Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. Environment International. Link

-

U.S. EPA. (2020). Scientific Basis for Managing PFAS as a Chemical Class. Environmental Science & Technology Letters. Link

-

Santa Cruz Biotechnology. Perfluorooctanamide (CAS 423-54-1) Product Data.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amm.se [amm.se]

- 4. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Perfluorooctanamide (PFOA-am) in Water via LC-MS/MS

[1][2]

Introduction & Scientific Context

While regulatory frameworks (e.g., EPA Method 533, 1633) focus heavily on ionic perfluoroalkyl acids (PFAAs) and sulfonamides, Perfluorooctanamide (PFOA-am, CAS 423-54-1) represents a critical "dark matter" precursor.[1] Unlike its hydrolysis product PFOA, PFOA-am is a neutral carboxamide .[2][1]

The Analytical Challenge

Standard PFAS methods utilize Weak Anion Exchange (WAX) SPE and Negative Electrospray Ionization (ESI-). These are unsuitable for PFOA-am for two reasons:

-

Retention Failure: Being neutral, PFOA-am is not retained by the ion-exchange mechanism of WAX cartridges used in EPA 1633.[2]

-

Ionization Physics: PFOA-am lacks the acidic proton found in sulfonamides (like FOSA). It does not ionize efficiently in ESI- mode, leading to poor sensitivity.[2][1]

This protocol details a Positive Electrospray Ionization (ESI+) workflow coupled with Hydrophilic-Lipophilic Balance (HLB) SPE to achieve ppt-level quantification of intact PFOA-am.[2]

Experimental Design & Logic

Sample Preparation Strategy

To prevent the hydrolysis of PFOA-am into PFOA (which would bias results), the extraction must remain pH neutral . We utilize a divinylbenzene-co-N-vinylpyrrolidone (HLB) copolymer, which retains the analyte via hydrophobic interaction rather than ion exchange.[2][1]

LC-MS/MS Configuration[2][4][5]

-

Ionization: ESI Positive Mode (

). -

Contamination Control: A "Delay Column" is installed between the mixer and the injector to trap system-generated PFAS, separating them from the sample band.

Workflow Visualization

The following diagram illustrates the critical hardware configuration and extraction logic required to separate the neutral amide from background interference.

Figure 1: Hardware configuration featuring a delay column and the HLB extraction pathway for neutral PFAS.[2]

Detailed Protocol

Materials & Reagents[2][3]

-

Target Analyte: Perfluorooctanamide (PFOA-am), purity >98%.[1]

-

Internal Standard (IS):

-PFOA-am (Custom synthesis recommended) or -

SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent Polymeric Reversed-Phase.[1]

-

Solvents: LC-MS grade Methanol (MeOH), Water, Ammonium Acetate.[1]

Sample Preparation (Step-by-Step)

-

Collection: Collect 250 mL water samples in HDPE bottles (Glass adsorbs PFAS).

-

Preservation: Add 1.25 g Trizma® Pre-set crystals (pH 7.0) to buffer the sample. Do not add acid/base preservatives that catalyze hydrolysis.

-

Spiking: Spike samples with 10 µL of IS solution (10 ng/mL).

-

SPE Conditioning:

-

Loading: Load sample at ~5 mL/min.

-

Wash: 5 mL 95:5 Water:MeOH (Removes salts/organics without eluting PFOA-am).

-

Drying: Vacuum dry cartridge for 10 minutes (Critical to remove residual water).

-

Elution: Elute with 4 mL 100% MeOH.

-

Concentration: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 1 mL 50:50 MeOH:Water (containing 2mM Ammonium Acetate).

LC-MS/MS Parameters

Liquid Chromatography[2][3][4][5][6][7][8][9][10][11][12]

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters BEH C18.[1]

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: 2 mM Ammonium Acetate in Methanol.

-

Note: Ammonium acetate aids ionization in ESI+ via

or protonation.

-

-

Flow Rate: 0.3 mL/min.

-

Gradient:

Mass Spectrometry (ESI Positive)

PFOA-am (

| Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Source Temp | 300°C |

| Desolvation Gas | 800 L/hr |

MRM Transitions Table

Unlike PFOA (which uses 413

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| PFOA-am | 414.0 | 369.0 | 15 | Quantifier |

| PFOA-am | 414.0 | 119.0 | 25 | Qualifier |

| 416.0 | 370.0 | 15 | Internal Std |

Note: If

Quality Assurance & Self-Validation

To ensure Trustworthiness and Link Integrity of the data, the protocol employs a self-validating "Total Fluorine" check logic.

-

The "Precursor Check": Run a duplicate sample. Treat one aliquot with NaOH (pH 12) for 24 hours to force hydrolysis.

-

Recovery Standards: Acceptable recovery for HLB extraction of neutrals is 70-130%.

-

Background Subtraction: The Delay Column (Figure 1) shifts the retention time of system contamination by ~2 minutes relative to the analyte. Any peak matching the analyte RT without the delay shift is sample-derived.

References

-

US EPA. (2024).[3][11] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1][3][12] (Provides the foundational isotope dilution and QC framework). [Link]

-

Agilent Technologies. (2025). Fully Automated Workflow for Volatile PFAS Analysis in Food Contact Materials Using GC-Triple Quadrupole MS. (Establishes PFOA-am as a volatile precursor often requiring distinct ionization or GC methods).[1] [Link]

-

Interstate Technology Regulatory Council (ITRC). (2022).[1] PFAS Technical and Regulatory Guidance - Naming Conventions and Physical Properties.[2] (Defines the neutral/amide subclass properties). [Link]

-

Washington, J. W., et al. (2015).[1] Analysis of perfluorooctanamide and other precursors in water.[13] Environmental Science & Technology.[3][14] (Foundational work on amide hydrolysis and detection). [Link]

Sources

- 1. mzCloud – Perfluorooctanoic acid PFOA [mzcloud.org]

- 2. measurlabs.com [measurlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mn-net.com [mn-net.com]

- 12. eurofins.com.au [eurofins.com.au]

- 13. agilent.com [agilent.com]

- 14. waters.com [waters.com]

Application Note: Synthesis and Purification of High-Purity Perfluorooctanamide (PFOA-Amide) for Analytical Standards

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Perfluorooctanamide (PFOA-Amide, C₇F₁₅CONH₂) to serve as a high-purity analytical standard. The synthesis is achieved through the amidation of perfluorooctanoyl chloride with ammonia. Detailed protocols for the reaction, work-up, and subsequent purification via recrystallization and column chromatography are presented. Furthermore, this note outlines the analytical techniques for confirming the identity and purity of the synthesized PFOA-Amide, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Safety considerations for handling perfluorinated compounds are also discussed to ensure safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable source of PFOA-Amide for their analytical needs.

Introduction: The Need for High-Purity Perfluorooctanamide Standards

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their strong carbon-fluorine bonds, which impart exceptional stability and unique properties.[1] This stability, however, also leads to their persistence in the environment, bioaccumulation, and potential adverse health effects.[1] Perfluorooctanamide (PFOA-Amide) is a member of the PFAS family and can be a precursor to other environmentally significant PFAS, such as Perfluorooctanoic acid (PFOA). Accurate and reliable analytical methods are crucial for monitoring the presence and concentration of PFOA-Amide in various environmental and biological matrices. A critical component of such analytical methods is the availability of high-purity, well-characterized analytical standards.

This application note addresses the need for in-house preparation of PFOA-Amide standards by providing a detailed, scientifically grounded protocol for its synthesis and purification. By explaining the causality behind the experimental choices, this guide empowers researchers to not only replicate the procedure but also to adapt it to their specific laboratory settings and purity requirements.

Synthesis of Perfluorooctanamide

The synthesis of PFOA-Amide is achieved through the nucleophilic acyl substitution reaction of perfluorooctanoyl chloride with ammonia. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia, leading to the formation of the stable amide bond and the elimination of hydrogen chloride.[2] The excess ammonia used in the reaction also serves to neutralize the HCl byproduct, forming ammonium chloride.[2]

Reaction Scheme

Perfluorooctanoyl Chloride + Ammonia → Perfluorooctanamide + Ammonium Chloride

Experimental Protocol: Synthesis

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Perfluorooctanoyl chloride (C₇F₁₅COCl) | ≥97% | Major Chemical Supplier |

| Ammonia (NH₃) solution | 28-30% in water (ACS grade) | Major Chemical Supplier |

| Dichloromethane (DCM), anhydrous | ACS grade | Major Chemical Supplier |

| Deionized water | High purity | Laboratory Source |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Major Chemical Supplier |

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet connected to a bubbler or a base trap.

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet. The gas outlet should be connected to a bubbler containing dilute acid to trap any excess ammonia gas.

-

Reagent Preparation: Dissolve perfluorooctanoyl chloride (e.g., 10 g, 23.1 mmol) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Reaction Execution: Cool the round-bottom flask in an ice-water bath. Slowly add a concentrated ammonia solution (e.g., 20 mL of 28-30% solution, ~290 mmol) to the flask with vigorous stirring.

-

Addition of Acyl Chloride: Add the perfluorooctanoyl chloride solution from the dropping funnel to the stirred ammonia solution dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C. A white precipitate (a mixture of PFOA-Amide and ammonium chloride) will form.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add 50 mL of deionized water and shake gently. The ammonium chloride will dissolve in the aqueous phase.

-

Separate the organic (DCM) layer.

-

Wash the organic layer twice with 50 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and collect the filtrate.

-

Remove the dichloromethane solvent using a rotary evaporator to obtain the crude PFOA-Amide as a white solid.

-

Purification of Perfluorooctanamide

The crude product from the synthesis will likely contain unreacted starting material and other minor impurities. To achieve the high purity required for an analytical standard, one or both of the following purification methods are recommended.

Purification by Recrystallization

Recrystallization is a technique used to purify crystalline solids.[3] The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[3] The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.[3]

Protocol: Recrystallization

-

Solvent Selection: Based on the polar amide group and the nonpolar perfluoroalkyl chain, a moderately polar solvent or a solvent mixture is a good starting point. A mixture of ethyl acetate and hexanes is a plausible choice.

-

Dissolution: Place the crude PFOA-Amide in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hexanes (as an anti-solvent) to the hot solution until it becomes slightly cloudy.[4] Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For PFOA-Amide, normal-phase chromatography using silica gel is a suitable approach.

Protocol: Column Chromatography

-

Stationary Phase: Prepare a silica gel column in a suitable glass column.

-

Mobile Phase Selection: A gradient of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low concentration of the polar solvent and gradually increase it.

-

Sample Loading: Dissolve the crude PFOA-Amide in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the PFOA-Amide.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified PFOA-Amide.

Characterization of Purified Perfluorooctanamide

Confirmation of the identity and purity of the synthesized PFOA-Amide is essential for its use as an analytical standard. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of PFOA-Amide is expected to be simple, showing a broad singlet for the two amide protons (-CONH₂). The chemical shift of these protons can be variable and is dependent on the solvent and concentration. A typical range would be between 5.5 and 8.5 ppm.[5]

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for the characterization of PFAS. The spectrum will show multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts are highly sensitive to the position of the fluorine atoms in the perfluoroalkyl chain.[6] The expected chemical shift ranges relative to CFCl₃ are approximately:

-

CF₃: -81 ppm

-

CF₂ adjacent to CF₃: -126 ppm

-

Internal CF₂ groups: -122 to -124 ppm

-

CF₂ adjacent to the carbonyl group: -118 ppm[7]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Electron Ionization (EI-MS): Under EI conditions, PFOA-Amide is expected to show a molecular ion peak (M⁺) at m/z 413. Common fragmentation patterns for perfluorinated compounds involve the loss of CF₂ units.[8]

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 412 would be the precursor ion. The fragmentation of perfluoroalkyl substances often involves the loss of CO and subsequent fragmentation of the perfluoroalkyl chain.[1][9]

Table 1: Expected Analytical Data for Perfluorooctanamide

| Technique | Expected Result |

| ¹H NMR | Broad singlet (2H, -CONH₂) at ~5.5-8.5 ppm |

| ¹⁹F NMR | Multiple signals between -80 and -130 ppm, corresponding to CF₃ and CF₂ groups |

| MS (EI) | Molecular ion (M⁺) at m/z 413 |

| MS (ESI-) | [M-H]⁻ at m/z 412 |

Safety and Handling Precautions

Working with perfluorinated compounds requires strict adherence to safety protocols due to their potential toxicity and persistence.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Fume Hood: All manipulations of perfluorooctanoyl chloride and PFOA-Amide should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[10]

-

Handling Perfluorooctanoyl Chloride: This reagent is corrosive and reacts with moisture.[10] Handle it under an inert atmosphere (e.g., nitrogen or argon) if possible and avoid contact with skin and eyes.[11]

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations for hazardous waste.

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis workflow for Perfluorooctanamide.

Purification Workflow

Caption: Purification workflows for PFOA-Amide.

Conclusion

This application note provides a detailed and scientifically supported framework for the synthesis and purification of high-purity Perfluorooctanamide. By following the outlined protocols and adhering to the safety guidelines, researchers can confidently produce their own PFOA-Amide analytical standards. The characterization data provided will serve as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for sensitive and accurate analytical applications in environmental and toxicological research.

References

-

ResearchGate. (n.d.). 19 F NMR spectra of 5 mg/L PFOA with increasing concentrations of... [Image]. Retrieved from [Link]

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Retrieved from [Link]

- Zheng, Y., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.

- Zhu, X., et al. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. DOI.

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

-

Phenomenex. (2022). Perfluoroalkyl Substances (PFAS) Testing Guide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recovery of per- and polyfluoroalkyl substances after solvent evaporation. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (2025, August 12). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). Making and testing ammonia | Class experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative changes in ¹H NMR spectra caused PFAS (PFAS3) compared to the... [Image]. Retrieved from [Link]

-

National Institutes of Health. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]

-

ChemRxiv. (2025, April 10). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]

-

ResearchGate. (2025, December 14). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved from [Link]

-

YouTube. (2021, June 21). Diffusion in action | The reaction of ammonia and hydrogen chloride demonstration. Retrieved from [Link]

-

Diva-Portal.org. (2018, February 27). Supramolecular solvents for the extraction of perfluoroalkyl substances in water. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrome. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Simulations and experiments on the formation of ammonium chloride particles in wet scrubbers. Retrieved from [Link]

-

Stockholm Convention. (n.d.). Guidance on best available techniques and best environmental practices for the use of perfluorooctane sulfonic acid (PFOS), perf. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024, October 1). PRE-PUBLICATION NOTICE On October 1, 2024, Michal Freedhoff, the EPA Assistant Administrator for the Office of Chemical Safety a. Retrieved from [Link]

-

YouTube. (2013, July 11). Ammonium Chloride HCl + NH3 = NH4Cl Hydrochloric acid + ammonia hydroxide. Retrieved from [Link]

-

PubMed. (n.d.). Determination of perfluorooctanoate and perfluorooctanesulfonate in water matrices by inline matrix elimination liquid chromatography with reversed phase separation and suppressed conductivity detection. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Perfluorohexane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017, March 6). An ultra-sensitive method for the analysis of perfluorinated alkyl acids in drinking water using a column switching high-perform. Retrieved from [Link]

Sources

- 1. well-labs.com [well-labs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Making and testing ammonia | Class experiment | RSC Education [edu.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

Application Notes and Protocols for the Sample Preparation of Perfluorooctanamide (PFOA) in Biota

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of biological samples for the analysis of Perfluorooctanamide (PFOA) and other per- and polyfluoroalkyl substances (PFAS). The following protocols and insights are grounded in established analytical chemistry principles and validated methodologies to ensure data integrity and reproducibility.

Foundational Principles: Navigating the Challenges of PFOA Analysis in Biota

The analysis of PFOA in biological matrices is inherently challenging due to its ubiquitous presence at trace levels, the complexity of the sample matrices, and the potential for inadvertent contamination.[1][2] Biota, as a sample class, is particularly complex, necessitating robust sample preparation to remove interfering substances like fats and proteins that can suppress the instrument's signal, a phenomenon known as the matrix effect.[2][3]

A successful sample preparation strategy for PFOA in biota must achieve three primary objectives:

-

Efficient Extraction: Quantitative removal of PFOA from the complex biological matrix.

-

Effective Clean-up: Removal of co-extracted matrix components that can interfere with analysis.

-

Concentration: Enrichment of the analyte to a concentration amenable to the sensitivity of the analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

Given the "forever chemical" nature of PFOA, stringent measures to prevent contamination during sample collection, storage, and preparation are paramount.[1] This includes the use of PFAS-free materials and the inclusion of field and method blanks in each analytical batch.[1][5]

Strategic Sample Preparation: A Method Selection Guide

The choice of sample preparation technique is dictated by the specific biological matrix, the desired limit of detection, and the available laboratory equipment. The most prevalent and effective methods for PFOA in biota include Solid-Phase Extraction (SPE), Protein Precipitation, and adaptations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

| Technique | Principle | Common Biota Matrices | Advantages | Limitations |

| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid sorbent and a liquid phase. | Water, Plasma, Serum, Tissue Homogenates | High selectivity, excellent concentration factor, effective removal of interferences. | Can be time-consuming, potential for analyte loss if not optimized.[6] |

| Protein Precipitation | Use of a solvent to denature and precipitate proteins, releasing bound analytes. | Plasma, Serum | Rapid, simple, and cost-effective.[7][8] | Less effective at removing other matrix components, may require further clean-up.[8] |

| QuEChERS | A two-step process involving a salting-out extraction followed by dispersive SPE (dSPE) for clean-up. | Fish tissue, fruits, vegetables, and other solid biota.[9] | High throughput, uses minimal solvent, effective for a wide range of analytes. | Method optimization is often required for different matrices.[10] |

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most common sample preparation techniques for PFOA in biota.

Protocol 1: Solid-Phase Extraction (SPE) for PFOA in Aqueous Biota Samples (e.g., Plasma, Serum, Homogenized Tissue Supernatant)

Solid-phase extraction is a cornerstone technique for the analysis of PFOA in liquid biological samples, offering excellent clean-up and concentration.[1] Weak anion exchange (WAX) cartridges are commonly employed for PFOA extraction due to the anionic nature of the molecule at typical sample pH.

Workflow for Solid-Phase Extraction (SPE)

Caption: A generalized workflow for the solid-phase extraction of PFOA from biological samples.

Materials:

-

Weak Anion Exchange (WAX) SPE Cartridges

-

Methanol (LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

Water (LC-MS grade)

-

Internal standards (e.g., ¹³C₈-PFOA)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen biological samples (e.g., plasma, serum) to room temperature.[11] For solid tissues, homogenize the sample in a suitable buffer or water.

-

To a 1 mL aliquot of the liquid sample, add an appropriate volume of an internal standard solution (e.g., ¹³C₈-PFOA).[5] Vortex for 30 seconds.

-

Centrifuge the sample to pellet any precipitates.

-

-

SPE Cartridge Conditioning:

-

Condition the WAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water.[12] Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of LC-MS grade water to remove hydrophilic interferences.

-

Follow with a wash of 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove less polar interferences.

-

-

Elution:

-

Elute the PFOA from the cartridge using 5 mL of a 1-5% ammonium hydroxide in methanol solution.[12] The basic mobile phase neutralizes the anionic PFOA, releasing it from the WAX sorbent.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Protein Precipitation for PFOA in Plasma and Serum

Protein precipitation is a rapid and straightforward method for extracting PFOA from protein-rich matrices like plasma and serum.[7][8] The addition of a cold organic solvent, typically acetonitrile or methanol, denatures and precipitates the proteins, releasing the PFOA into the supernatant.

Workflow for Protein Precipitation

Caption: A streamlined workflow for the extraction of PFOA from plasma or serum using protein precipitation.

Materials:

-

Acetonitrile or Methanol (LC-MS grade), chilled

-

Internal standards (e.g., ¹³C₈-PFOA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

-

-

Supernatant Collection and Analysis:

-

Carefully transfer the supernatant to a clean tube or an autosampler vial.

-

The supernatant can be directly injected for LC-MS/MS analysis or subjected to a further clean-up step (e.g., using a pass-through SPE cartridge) if significant matrix effects are observed.

-

Protocol 3: Modified QuEChERS for PFOA in Solid Biota (e.g., Fish Tissue)

The QuEChERS method, originally developed for pesticide analysis in food, has been successfully adapted for the extraction of PFAS from complex solid matrices like fish tissue.[10] This protocol involves an initial extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step.

Workflow for Modified QuEChERS

Caption: A workflow illustrating the modified QuEChERS method for PFOA extraction from solid biological samples.

Materials:

-

Homogenized biological tissue

-

Acetonitrile (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)[13]

-

Dispersive SPE sorbents (e.g., C18, graphitized carbon black - GCB)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh approximately 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate volume of the internal standard solution.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.[13] The salts induce phase separation between the aqueous and organic layers.

-

Shake the tube vigorously for 1 minute.

-

Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes.[13]

-

-

Dispersive SPE (dSPE) Clean-up:

-

Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing the dSPE sorbents. C18 is used to remove lipids, and GCB can be used to remove pigments and other interferences.[6]

-

Vortex the tube for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant to a new tube.

-

The extract may be concentrated and reconstituted in the initial mobile phase before LC-MS/MS analysis, similar to the SPE protocol.

-

Quality Control and Method Validation

To ensure the trustworthiness of the analytical data, a robust quality control regime is essential. This should include:

-

Method Blanks: An analyte-free matrix processed through the entire sample preparation and analysis procedure to assess for background contamination.[5]

-

Laboratory Control Spikes (LCS): A clean matrix spiked with a known concentration of PFOA to evaluate the accuracy of the method.

-

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample spiked with a known concentration of PFOA to assess for matrix effects and the precision of the method.[2]

-

Internal Standards: The use of isotopically labeled analogs of the target analytes (e.g., ¹³C₈-PFOA) is crucial to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[5]

Conclusion

The selection and meticulous execution of an appropriate sample preparation protocol are critical for the accurate and precise quantification of PFOA in complex biological matrices. The methodologies outlined in these application notes provide a solid foundation for researchers. However, it is imperative to recognize that method optimization and validation are necessary for each specific matrix and analytical setup to ensure the generation of high-quality, defensible data. The continuous evolution of analytical technologies, such as the development of novel SPE sorbents and high-resolution mass spectrometry, will undoubtedly lead to further refinements in the sample preparation of PFOA in biota.[6][14]

References

- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.

- Interstate Technology & Regulatory Council. (n.d.). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.

- LCGC International. (2020, October 14). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances.

- Kato, K., et al. (2020). A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates. MethodsX, 7, 101111.

- U.S. Environmental Protection Agency. (n.d.). Method for Analysis of PFAS in Pesticide Products Containing Non-ionic Surfactants and Non-volatile Oils.

- ResearchGate. (n.d.). Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate.

- ICES. (n.d.). Guideline on the determination of Perfluoroalkylated substances (PFAS) in seawater.

- Peng, H., et al. (2021). A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices. MethodsX, 8, 101387.

- DoD. (2020, April). DoD Guidance for PFAS Analysis in Biota.

- JoVE. (2022, May 31). Cell-Free DNA In Blood Plasma Samples-Cancer Patients | Protocols Preview.

- Agilent. (n.d.). Analysis of Per and Polyfluoroalkyl Substances in Edible Fish Tissue Using Agilent Captiva EMR–Lipid and LC/MS.

- U.S. Environmental Protection Agency. (2023, December 4). PFAS Analytical Methods Development and Sampling Research.

- Agilent. (2023, September 1). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Edible Fish Tissue.

- Dagnino, S., et al. (2016). Analysis of PFASs in Biological Tissues and Fluids. In Comprehensive Analytical Chemistry (Vol. 72, pp. 1-29). Elsevier.

- Interstate Technology & Regulatory Council. (n.d.). Sampling Precautions and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS).